4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride
Description
4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a trifluoroethyl group (-CH₂CF₃) at the 4-position of the imidazole ring and a hydrochloride salt form. This compound is structurally related to bioactive imidazole derivatives, which are widely explored for their pharmacological properties, including kinase inhibition, enzyme modulation, and receptor targeting .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2.ClH/c6-5(7,8)1-4-2-9-3-10-4;/h2-3H,1H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDFORBSFGDQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Imidazole
Reaction:
Imidazole reacts with 2,2,2-trifluoroethyl chloride (or similar electrophilic trifluoroethyl derivatives) in the presence of a base to yield N-trifluoroethyl imidazole.
- Solvent: Aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).
- Temperature: Reflux or room temperature depending on reactivity.
Imidazole + 2,2,2-Trifluoroethyl chloride → N-(2,2,2-Trifluoroethyl)imidazole
- The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic carbon attached to the chloride.
- Excess trifluoroethyl chloride ensures complete substitution.
Hydrochloride Salt Formation
Reaction:
The free base N-(2,2,2-trifluoroethyl)imidazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid.
- Solvent: Ethanol or diethyl ether.
- Method: Bubbling HCl gas into the solution or adding concentrated HCl.
Outcome:
Formation of 4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride as a crystalline solid.
Alternative Synthetic Routes
Cyclization of Trifluoroethyl-Substituted Precursors
Some methods involve synthesizing a trifluoroethyl-substituted precursor, such as N-alkylated imidazole derivatives, followed by cyclization using suitable reagents like formamide derivatives or via intramolecular cyclization under acidic conditions.
Multi-step Synthesis via Intermediates
Research indicates that multi-step routes starting from commercially available compounds like imidazole derivatives or halogenated intermediates can be employed, involving steps such as:
- N-alkylation with trifluoroethyl halides
- Cyclization to form the imidazole ring if starting from open-chain precursors
- Purification and salt formation
Data Table of Preparation Methods
| Step | Starting Material | Reagent / Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Imidazole | 2,2,2-Trifluoroethyl chloride, base (NaH or K₂CO₃), solvent (DMF/THF), reflux | N-(2,2,2-Trifluoroethyl)imidazole | 85-95% | Nucleophilic substitution |
| 2 | N-(2,2,2-Trifluoroethyl)imidazole | HCl or HCl gas | This compound | 90-98% | Salt formation |
Research Findings and Optimization
Recent studies emphasize the importance of controlling reaction temperature and reagent stoichiometry to maximize yield and purity. For example, the use of anhydrous conditions and inert atmospheres minimizes side reactions. The choice of solvent significantly influences the reaction rate and selectivity, with DMF and THF being preferred.
In one optimized procedure, nucleophilic substitution of imidazole with trifluoroethyl chloride in DMF at 25°C with K₂CO₃ as base yielded over 90% of the desired product, which was then converted to the hydrochloride salt with gaseous HCl, yielding high-purity crystalline material.
Summary of Key Points
- The core synthetic approach involves nucleophilic substitution of imidazole with trifluoroethyl halides.
- Salt formation is achieved via acid treatment to produce the hydrochloride.
- Reaction conditions such as solvent choice, temperature, and base strength are critical for high yield and purity.
- Multi-step routes may include intermediates like trifluoroethylamine derivatives, cyclization, and reduction steps, especially for complex modifications.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield N-substituted imidazole derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride serves as a key building block in the synthesis of fluorinated organic compounds and pharmaceuticals. Its trifluoroethyl group can direct reactions effectively, enhancing the formation of specific products.
- Reactivity Studies : The compound is used in studies examining reaction mechanisms involving imidazole derivatives and their interactions with various reagents.
Biology
- Enzyme Inhibition : Research indicates that the compound may act as an enzyme inhibitor due to the presence of the trifluoroethyl group, which enhances binding affinity to target enzymes or receptors. This property makes it a candidate for biochemical probes in cellular studies.
- Biological Activity : Preliminary investigations have shown that it exhibits activity against various biological targets, suggesting potential therapeutic applications.
Medicine
- Drug Development : The compound is explored for its potential use in drug development, particularly as an antiviral and anticancer agent. Its unique structure may contribute to improved metabolic stability and bioavailability of pharmaceutical compounds.
- Pharmaceutical Intermediate : It is also investigated as a pharmaceutical intermediate for developing antifungal and antibacterial agents.
Industry
- Advanced Materials : In material science, this compound is utilized in the development of advanced materials with enhanced chemical and thermal stability. Its unique chemical properties can improve the performance of coatings and polymers.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Enzyme Inhibition | Investigated the inhibition of specific enzymes by trifluoroethyl-substituted imidazoles | Demonstrated significant inhibition rates compared to non-fluorinated counterparts |
| Drug Development Trials | Evaluated the efficacy of trifluoroethyl imidazoles in treating viral infections | Showed promising results in vitro against several viral strains |
| Material Science Research | Developed new polymer composites incorporating trifluoroethyl imidazoles | Resulted in materials with superior thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride and structurally related compounds:
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Findings:
Substituent Effects on Activity :
- The trifluoroethyl group in the target compound likely enhances binding affinity to hydrophobic enzyme pockets compared to smaller substituents (e.g., methyl in Dexmedetomidine) due to increased lipophilicity and steric bulk .
- Electron-withdrawing groups (e.g., trifluoromethyl in Lansoprazole) improve metabolic stability and target selectivity, as seen in kinase inhibitors and proton pump inhibitors .
Pharmacokinetic Profiles: Dexmedetomidine’s 2,3-dimethylphenyl group contributes to its high α₂-adrenergic receptor specificity, whereas the target compound’s trifluoroethyl group may prioritize kinase inhibition . Hydrochloride salt forms (common in all listed compounds) improve aqueous solubility, facilitating formulation for intravenous or oral administration .
Synthetic Accessibility :
- Compounds like 2-(4-methoxyphenyl)-1H-imidazole HCl are synthesized via straightforward coupling reactions, whereas trifluoroethyl-substituted derivatives may require specialized reagents (e.g., trifluoroethylamine HCl) .
Biological Activity
4-(2,2,2-Trifluoroethyl)-1H-imidazole hydrochloride is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoroethyl group attached to an imidazole ring, which is known for its role in various biological processes. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound interacts with specific enzymes, modulating their activity. For example, imidazole derivatives have been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and clearance .
- Receptor Binding : It may bind to various receptors involved in signaling pathways, influencing cellular responses. This includes potential interactions with COX-2 receptors, which are critical in inflammatory processes .
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antibacterial properties against strains like Methicillin-resistant Staphylococcus aureus (MRSA) through structural features that enhance their efficacy .
Antimicrobial Activity
Research indicates that this compound may possess significant antimicrobial properties. Studies have shown that analogues of imidazole can effectively inhibit bacterial growth, particularly against resistant strains. For instance:
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 1 | MRSA | 0.24 |
| 2 | Streptococcus pyogenes | 0.49 |
These findings highlight the potential of this compound in treating infections caused by resistant bacteria.
Anti-inflammatory Effects
Imidazole derivatives are also recognized for their anti-inflammatory properties. In animal models, compounds similar to this compound have demonstrated significant reductions in inflammation markers:
- Compound 2g : Showed a binding affinity of -5.516 kcal/mol with COX-2 receptors and exhibited analgesic activity comparable to standard anti-inflammatory drugs like diclofenac .
Antiparasitic Activity
Recent studies have explored the efficacy of imidazole derivatives against malaria parasites. Compounds derived from imidazole scaffolds have shown promising results in vitro against Plasmodium falciparum, indicating potential for further development as antimalarial agents .
Case Studies
Several case studies have been conducted to assess the biological activity of imidazole derivatives:
-
Case Study on Antimicrobial Efficacy :
- Researchers synthesized a series of imidazole compounds and evaluated their activity against MRSA.
- Results indicated that modifications in the aryl groups significantly enhanced antibacterial potency.
-
Anti-inflammatory Activity Assessment :
- A study involving the administration of an imidazole derivative in animal models demonstrated a marked decrease in paw edema, suggesting effective anti-inflammatory action.
- Antiparasitic Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
